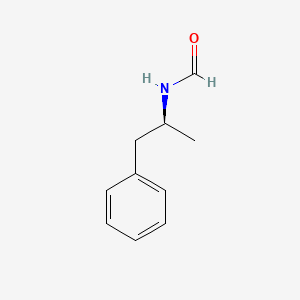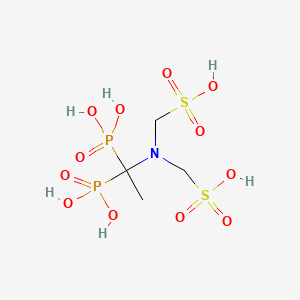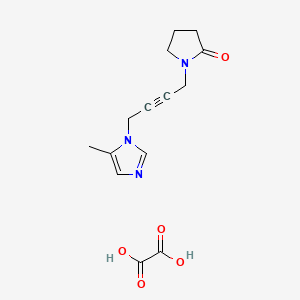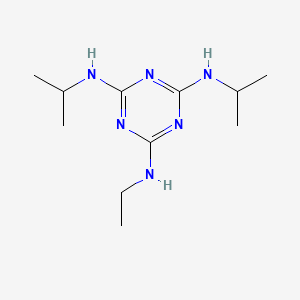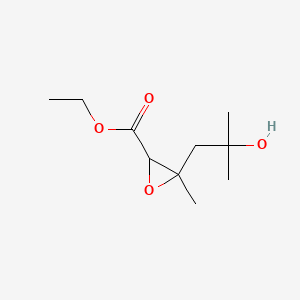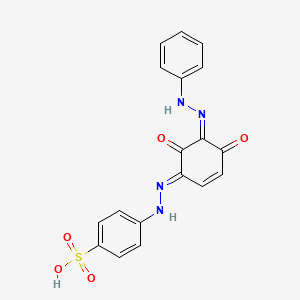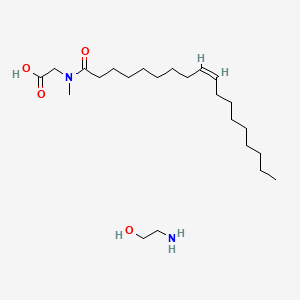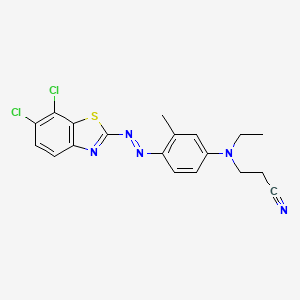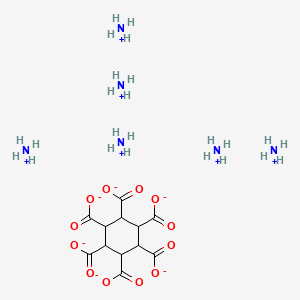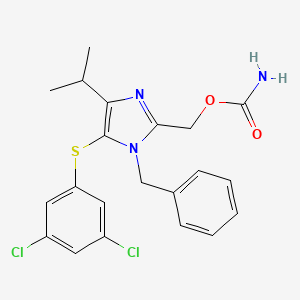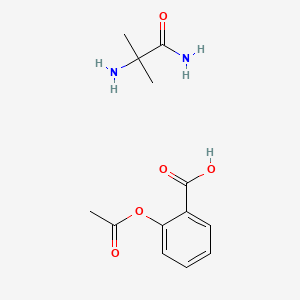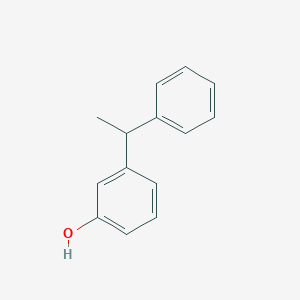
3-(1-Phenylethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenylethyl)phenol is an organic compound belonging to the class of phenols It is characterized by a phenol group attached to a benzene ring, which is further substituted with a 1-phenylethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 3-(1-Phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Corresponding alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1-Phenylethyl)phenol involves its interaction with cellular components, leading to various biological effects. In cancer research, it has been shown to induce apoptosis through the activation of specific signaling pathways and the disruption of mitochondrial function . The compound’s phenolic structure allows it to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Phenol: The parent compound with a simpler structure.
4-(1-Phenylethyl)phenol: A positional isomer with the 1-phenylethyl group at the fourth position.
2-(1-Phenylethyl)phenol: Another positional isomer with the 1-phenylethyl group at the second position.
Uniqueness: 3-(1-Phenylethyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the 1-phenylethyl group can affect the compound’s ability to undergo electrophilic aromatic substitution reactions and its interaction with biological targets.
特性
CAS番号 |
1529462-36-9 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
3-(1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3 |
InChIキー |
YIRXHCFQVQYKCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


